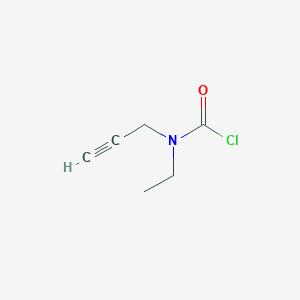
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is a chemical compound with the molecular formula C6H8ClNO. It is known for its reactivity and is used in various chemical reactions and industrial applications. The compound is characterized by the presence of an ethyl group, a prop-2-yn-1-yl group, and a carbamoyl chloride functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride typically involves the reaction of N-ethyl-N-(prop-2-yn-1-yl)amine with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction can be represented as follows:
N-ethyl-N-(prop-2-yn-1-yl)amine+COCl2→N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and stringent safety protocols to handle phosgene. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation reactions, particularly under the influence of light and oxygen, leading to the formation of formamides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Major Products
Substitution Products: Depending on the nucleophile, products can include N-ethyl-N-(prop-2-yn-1-yl)carbamates, thiocarbamates, and ureas.
Oxidation Products: Formamides are the major products formed during oxidation reactions.
Aplicaciones Científicas De Investigación
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbamate and urea derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride involves its reactivity with nucleophiles and oxidizing agents. The compound can act as an electrophile, facilitating the substitution of the chloride group by nucleophiles. In oxidation reactions, it can generate reactive oxygen species through energy transfer and single electron transfer pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-ethyl-N-(prop-2-en-1-yl)carbamoyl chloride
- N-ethyl-N-(prop-2-yn-1-yl)carbamate
- N-ethyl-N-(prop-2-yn-1-yl)urea
Uniqueness
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is unique due to its combination of an ethyl group, a prop-2-yn-1-yl group, and a carbamoyl chloride functional group. This unique structure imparts specific reactivity patterns, making it valuable in various synthetic and industrial applications .
Propiedades
Fórmula molecular |
C6H8ClNO |
|---|---|
Peso molecular |
145.59 g/mol |
Nombre IUPAC |
N-ethyl-N-prop-2-ynylcarbamoyl chloride |
InChI |
InChI=1S/C6H8ClNO/c1-3-5-8(4-2)6(7)9/h1H,4-5H2,2H3 |
Clave InChI |
YENIJLHVLRUQGR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC#C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13647987.png)
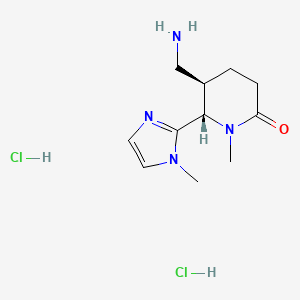

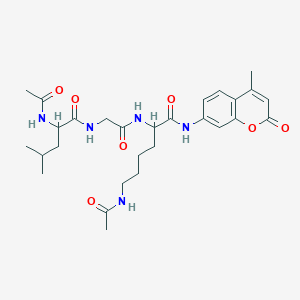
![1-[5-(Trifluoromethyl)furan-2-yl]ethanone](/img/structure/B13648014.png)
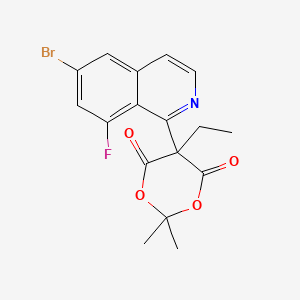
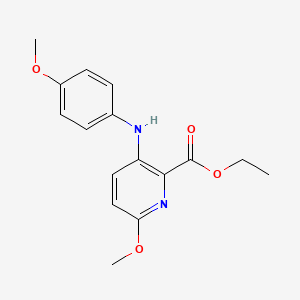
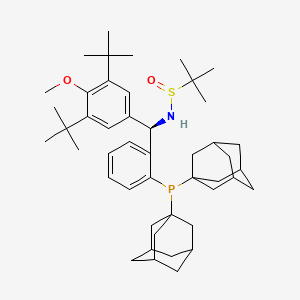

![(1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol]](/img/structure/B13648060.png)
![1-[(Tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid](/img/structure/B13648062.png)
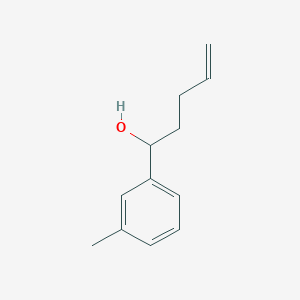
![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13648068.png)
